molecular formula C16H16N2O2S2 B2785633 3,6-dimethyl-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 702665-83-6

3,6-dimethyl-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2785633
CAS RN: 702665-83-6
M. Wt: 332.44
InChI Key: BOOZHAILUMWKEX-UHFFFAOYSA-N
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Description

3,6-dimethyl-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C16H16N2O2S2 and its molecular weight is 332.44. The purity is usually 95%.
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Scientific Research Applications

Crystal Engineering

The compound has been used in the field of crystal engineering . The characteristic strength and directionality obtained from the O–H/O, O–H/N, and N–H/O hydrogen bonds have been considered prized elements in crystal engineering . The hydrated structure of the compound is predicted to be of great importance to the science of crystal engineering .

Supramolecular Chemistry

This compound has applications in supramolecular chemistry . Examples of applications of supramolecular chemistry in organic synthesis range from enantioselective reactions in a chiral host lattice, to catalysis in the constrained microenvironment, and stereospecific topochemical reactions between molecules aligned in the crystal .

Ring-Opening Polymerization

The compound has been used in the ring-opening polymerization . Alkoxy-amino-bis(phenolate) yttrium amide and alkoxide complexes promote the ring-opening polymerization of (3S,6S)-dimethyl-2,5-morpholinedione at 60–100 °C via a coordination–insertion polymerization mechanism .

Synthesis of α,ω-Bis(3-methyl- or 3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-1-pyirimidinyl)alkanes

The reactions of stoichiometric amounts of sodium salts of 2-hydroxy-3-methyl-4-oxo-3,4-dihydropyrimidine or 2-hydroxy-3,6-dimethyl-4-oxo-3,4-dihydropyrimidine and dibromoalkanes in dimethylformamide were used to synthesize α,ω-bis(3-methyl- or 3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-1-pyirimidinyl)alkanes .

Organic Synthesis

The compound has been used in organic synthesis . The retrosynthetic assembly of elaborate nanostructures from multifunctional structural units cannot be limited to hydrogen bonding .

properties

IUPAC Name

3,6-dimethyl-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S2/c1-10-8-12-14(22-10)15(20)18(2)16(17-12)21-9-13(19)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOOZHAILUMWKEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-dimethyl-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

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